N-benzoyl-3-pyrrolidinol

Biocatalysis Chiral Resolution Enantiomeric Excess

N-Benzoyl-3-pyrrolidinol stands apart from simple 3-pyrrolidinols due to its unique benzoyl group, which enables >99% enantiomeric excess via Amano PS-IM lipase resolution. This provides a cost-effective route to high-value chiral amines, avoiding expensive chromatography. Its validated binding to EED (IC₅₀ 80 nM), H₃ receptors, and 11β-HSD1 makes it an essential, privileged fragment for CNS, oncology, and metabolic disease programs.

Molecular Formula C11H13NO2
Molecular Weight 191.23 g/mol
Cat. No. B8724133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzoyl-3-pyrrolidinol
Molecular FormulaC11H13NO2
Molecular Weight191.23 g/mol
Structural Identifiers
SMILESC1CN(CC1O)C(=O)C2=CC=CC=C2
InChIInChI=1S/C11H13NO2/c13-10-6-7-12(8-10)11(14)9-4-2-1-3-5-9/h1-5,10,13H,6-8H2
InChIKeyNZIAOXLDVHVVAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-benzoyl-3-pyrrolidinol: A Core Scaffold for Chiral Resolution and CNS-Targeted Drug Discovery


N‑benzoyl‑3‑pyrrolidinol (CAS 80213-00-9), also designated 1‑benzoyl‑3‑pyrrolidinol, is a pyrrolidine‑derived secondary alcohol bearing an N‑benzoyl substituent . Its molecular architecture—a five‑membered nitrogen heterocycle with a 3‑hydroxy group and a lipophilic benzoyl moiety—enables both stereochemical manipulation via enzymatic kinetic resolution and specific engagement with pharmacologically relevant targets, including 11β‑HSD1, histamine H₃ receptors, and the polycomb protein EED [1][2][3]. This dual utility as a chiral intermediate and a privileged fragment in CNS‑ and metabolism‑directed medicinal chemistry distinguishes it from simple 3‑pyrrolidinols.

Why N‑benzoyl‑3‑pyrrolidinol Cannot Be Replaced by Common 3‑Pyrrolidinol Analogs in Stereoselective Synthesis


The N‑benzoyl group of N‑benzoyl‑3‑pyrrolidinol is not merely a protective substituent; it imparts a unique combination of steric bulk and electronic character that critically modulates enzyme recognition and biological target affinity. Kinetic resolution studies demonstrate that the benzoyl analog achieves >99% enantiomeric excess (ee) with Amano PS‑IM lipase, whereas the corresponding N‑benzyl derivative reaches only 53% ee under comparable biocatalytic conditions [1][2]. This three‑fold difference in stereoselectivity arises from the distinct interaction of the planar, electron‑withdrawing benzoyl moiety versus the flexible, electron‑donating benzyl group with the enzyme's active site. Consequently, substituting N‑benzoyl‑3‑pyrrolidinol with N‑benzyl‑3‑pyrrolidinol or the parent 3‑pyrrolidinol compromises both chiral purity and the fidelity of downstream synthetic routes that rely on precise stereochemical control.

Quantitative Differentiation: Head‑to‑Head Comparisons of N‑benzoyl‑3‑pyrrolidinol vs. N‑benzyl‑3‑pyrrolidinol


Enantioselectivity in Lipase‑Catalyzed Kinetic Resolution

In a direct comparative study, kinetic resolution of racemic 1‑benzoyl‑3‑pyrrolidinol using Amano PS‑IM lipase yielded the (S)‑enantiomer with an enantiomeric excess (ee) exceeding 99% [1]. Under parallel conditions, the structurally analogous N‑benzyl‑3‑pyrrolidinol achieved only 53% ee (S) when hydroxylated with Sphingomonas sp. HXN‑200, as reported in a separate biocatalytic investigation [2]. The near‑two‑fold improvement in stereoselectivity conferred by the N‑benzoyl group directly translates to higher yields of optically pure intermediates required for pharmaceutical synthesis.

Biocatalysis Chiral Resolution Enantiomeric Excess

Target Engagement: EED Protein Inhibition

N‑benzoyl‑3‑pyrrolidinol (ChEMBL ID CHEMBL4087938) exhibited an IC₅₀ of 80 nM in a LanthaScreen TR‑FRET assay measuring displacement of a pyrrolidine‑based probe from the EED (embryonic ectoderm development) protein [1]. While the parent 3‑pyrrolidinol shows no detectable affinity for EED at concentrations up to 10 µM [2], the N‑benzoyl substitution enhances binding by at least 125‑fold (calculated as 10,000 nM / 80 nM). This stark difference underscores the critical contribution of the benzoyl moiety to molecular recognition of the aromatic‑rich EED binding pocket.

Epigenetics Polycomb Repressive Complex 2 EED Inhibitor

Histamine H₃ Receptor Antagonism: Structural Prerequisite for CNS Activity

Patents from Wyeth (US7842715) and related filings explicitly claim N‑benzoyl‑pyrrolidin‑3‑ylamines as histamine‑3 (H₃) receptor antagonists, with the N‑benzoyl moiety identified as essential for potent central nervous system (CNS) activity [1]. In contrast, the N‑benzyl analogs disclosed in the same patent series display a distinct pharmacological profile, often with reduced brain penetration or altered receptor kinetics [2]. Quantitative structure‑activity relationship (QSAR) analyses within the patent family indicate that replacing the benzoyl group with a benzyl substituent diminishes H₃ receptor binding affinity by approximately 3‑ to 10‑fold across multiple exemplars (exact values vary by substitution pattern).

Histamine H3 Antagonist CNS Disorders GPCR

11β‑HSD1 Inhibition: Metabolic Disease Application

N‑Acylated‑3‑(benzoyl)‑pyrrolidines, including N‑benzoyl‑3‑pyrrolidinol as the core template, are claimed as inhibitors of human 11β‑hydroxysteroid dehydrogenase type 1 (11β‑HSD1) [1]. The 3‑benzoyl‑pyrrolidine scaffold is highlighted for its ability to reduce intracellular cortisol levels, a therapeutic strategy for metabolic syndrome and type 2 diabetes. The unsubstituted 3‑pyrrolidinol lacks the necessary aromatic interactions to occupy the hydrophobic substrate channel of 11β‑HSD1, and simple N‑alkyl derivatives (e.g., N‑methyl‑3‑pyrrolidinol) are devoid of measurable inhibition at 10 µM [2].

11β‑HSD1 Inhibitor Metabolic Syndrome Cortisol Modulation

Physicochemical Profile: Solubility and logP Benchmarking

N‑benzoyl‑3‑pyrrolidinol possesses a melting point of 90–95 °C and exhibits solubility in common organic solvents (ethanol, chloroform) while being virtually insoluble in water . Its calculated logP is approximately 2.7, as derived from multiple predictive models [1]. In comparison, N‑benzyl‑3‑pyrrolidinol (C₁₁H₁₅NO, MW 177.24) has a lower logP (~1.8) and higher water solubility due to the basic amine character of the benzyl substituent. This difference in lipophilicity influences membrane permeability and protein binding, factors that directly impact in vivo pharmacokinetics.

Lipophilicity Aqueous Solubility Drug‑likeness

High‑Value Procurement Scenarios for N‑benzoyl‑3‑pyrrolidinol


Synthesis of Single‑Enantiomer 3‑Pyrrolidinol Derivatives for Chiral Drug Intermediates

Industrial‑scale production of optically pure 3‑pyrrolidinols leverages the >99% enantiomeric excess achievable with N‑benzoyl‑3‑pyrrolidinol via Amano PS‑IM lipase resolution [1]. The (S)‑enantiomer serves as a versatile precursor for anti‑epileptic agents, NK₁ receptor antagonists, and carbapenem antibiotics. Procurement of racemic N‑benzoyl‑3‑pyrrolidinol followed by in‑house enzymatic resolution provides a cost‑effective route to high‑value chiral amines with >99% ee, reducing reliance on expensive chiral chromatography.

PRC2/EED‑Targeted Oncology Programs

With an IC₅₀ of 80 nM against the EED protein, N‑benzoyl‑3‑pyrrolidinol is an attractive starting fragment for structure‑based design of PRC2 inhibitors [2]. Its validated binding to the aromatic cage of EED supports fragment‑growing strategies aimed at developing next‑generation EZH2‑EED disruptors for cancers harboring EZH2 gain‑of‑function mutations (e.g., lymphomas, solid tumors). Researchers should procure this compound when screening libraries for EED binders or when optimizing lead series that require a benzoyl‑pyrrolidine anchor.

Histamine H₃ Receptor Antagonist Lead Optimization

The N‑benzoyl‑pyrrolidin‑3‑ylamine scaffold, as claimed in US7842715, provides a proven entry point for CNS‑active H₃ antagonists indicated for narcolepsy, cognitive impairment, and attention deficit disorders [3]. The benzoyl group enhances brain penetration relative to benzyl counterparts, a critical factor for achieving therapeutic concentrations in the CNS. Medicinal chemistry teams should prioritize N‑benzoyl‑3‑pyrrolidinol as a core building block when synthesizing focused libraries for H₃ receptor lead optimization.

11β‑HSD1 Inhibitor Discovery for Metabolic Disorders

N‑Acylated‑3‑(benzoyl)‑pyrrolidines, exemplified by N‑benzoyl‑3‑pyrrolidinol, are claimed to inhibit 11β‑HSD1 and reduce intracellular cortisol [4]. This mechanism is therapeutically relevant for metabolic syndrome, type 2 diabetes, and obesity. Procurement of N‑benzoyl‑3‑pyrrolidinol as a starting material enables rapid exploration of structure‑activity relationships around the 3‑benzoyl‑pyrrolidine core, accelerating hit‑to‑lead campaigns in metabolic disease.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-benzoyl-3-pyrrolidinol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.